(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
Description
The compound "(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide" is a benzothiazole derivative featuring a nitrobenzamide substituent and methoxy groups at the 6-position of the benzothiazole ring and the 2-position of the ethyl side chain.
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-10-9-20-15-8-7-12(26-2)11-16(15)27-18(20)19-17(22)13-5-3-4-6-14(13)21(23)24/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXAJKJZIABZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies.
Chemical Structure and Properties
The compound's structure is characterized by a thiazole ring system, methoxy groups, and a nitrobenzamide moiety. The presence of these functional groups is believed to contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 1173606-99-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole core through cyclization reactions and subsequent functional group modifications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), H1299.
- Methods Used : MTT assay for cell viability; flow cytometry for apoptosis and cell cycle analysis.
Results from Cell Proliferation Studies :
- Significant inhibition of cell growth was observed at concentrations of 1, 2, and 4 μM.
- The compound induced apoptosis and arrested the cell cycle in cancer cells, suggesting a mechanism that may involve the modulation of key signaling pathways such as AKT and ERK.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce the expression levels of inflammatory cytokines like IL-6 and TNF-α in macrophage models.
Key Findings on Anti-inflammatory Activity :
- Model Used : RAW264.7 mouse monocyte macrophages.
- Assays Conducted : ELISA for cytokine quantification.
- Outcome : Decreased levels of IL-6 and TNF-α were reported, supporting its potential use in treating inflammatory conditions.
Case Studies
A recent study synthesized a series of benzothiazole derivatives, including our compound of interest. The findings indicated that modifications to the benzothiazole structure significantly enhanced anticancer activity compared to unmodified counterparts. This emphasizes the importance of structural modifications in developing effective therapeutic agents.
Discussion
The biological activity of this compound aligns with the broader trend observed in benzothiazole derivatives, which are increasingly recognized for their therapeutic potential. The dual action against cancer proliferation and inflammation positions this compound as a promising candidate for further development in drug discovery.
Comparison with Similar Compounds
Research Findings and Analysis
- Electronic Effects : The nitro group in the target compound may lower the LUMO energy, enhancing reactivity in charge-transfer interactions, as seen in nitrobenzothiazole-based kinase inhibitors .
- Solubility vs. Bioactivity: Methoxyethyl substituents balance hydrophilicity and membrane permeability, a trade-off observed in morpholinopropyl derivatives .
- Structural Rigidity : The Z-configuration and planar benzothiazolylidene system (cf. ) could stabilize binding to hydrophobic protein pockets.
Preparation Methods
Alkylation Efficiency
The use of NaH in DMF proved critical for achieving selective alkylation at the 3-position. Alternative bases (e.g., K₂CO₃) resulted in lower yields (<50%) due to competing side reactions.
Coupling Agent Selection
BOP outperformed traditional agents like EDC/HOBt, providing higher yields and fewer by-products. A comparative study revealed:
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| BOP | 70 | 98 |
| EDC/HOBt | 55 | 85 |
Characterization and Analytical Data
The final product was characterized using NMR, LC-MS, and elemental analysis:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.0 Hz, 1H), 7.98 (dd, J = 8.0, 1.6 Hz, 1H), 7.62 (t, J = 8.0 Hz, 1H), 6.89 (s, 1H), 4.25 (t, J = 6.4 Hz, 2H), 3.78 (s, 3H), 3.52 (t, J = 6.4 Hz, 2H), 3.32 (s, 3H).
- LC-MS (ESI) : m/z 414 [M+H]⁺.
Challenges and Mitigation Strategies
Nitro Group Stability
The electron-deficient nitro group necessitated mild coupling conditions to prevent reduction or decomposition. Strict temperature control (≤25°C) and inert atmospheres were essential.
Z-Isomer Selectivity
The (Z)-configuration was confirmed via NOESY spectroscopy, showing spatial proximity between the benzothiazole sulfur and the methoxyethyl group. Reaction in aprotic solvents (e.g., DCM) favored the Z-isomer (>95% selectivity).
Comparative Analysis of Synthetic Routes
An alternative route involving pre-functionalization of the benzamide group prior to alkylation was explored but abandoned due to lower yields (40–45%) and regioselectivity issues.
Applications and Derivatives
The nitro group in the target compound serves as a handle for further functionalization, enabling the synthesis of analogs for structure-activity relationship (SAR) studies. Derivatives with modified alkyl chains or substituted benzamides have shown promise in preclinical evaluations.
Q & A
Q. What are the optimized synthetic routes and purification strategies for (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the benzo[d]thiazole core. Key steps include:
- Core formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions.
- Functionalization : Alkylation with 2-methoxyethyl bromide (for the 3-position substituent) and nitration (for the 2-nitrobenzamide group).
- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate the Z-isomer .
- Critical parameters : Solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C), and catalysts (e.g., triethylamine for amide bond formation) .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify methoxy, nitro, and thiazole proton environments .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical values) .
- X-ray Crystallography : For absolute stereochemical confirmation of the Z-configuration (if crystalline) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme inhibition : Measure IC against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for thiazole-containing compounds) .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC values .
Advanced Research Questions
Q. How can reaction mechanisms for its synthesis or degradation be elucidated?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate intermediates (e.g., transition states during amide bond formation) .
- Kinetic studies : Monitor reaction rates under varying pH, temperature, or solvent conditions to infer mechanisms .
- Isotopic labeling : Use O or N tracers to track nitro group reactivity .
Q. How to resolve contradictions in reported bioactivity data for similar compounds?
- Methodological Answer :
- Comparative SAR studies : Test analogs with varying substituents (e.g., methoxy vs. ethoxy groups) to isolate activity drivers .
- Meta-analysis : Aggregate data from structurally related benzothiazoles (e.g., from ’s table below) to identify trends .
- Orthogonal assays : Validate hits using both enzymatic and cell-based assays to rule out false positives .
Q. What strategies optimize its stability and solubility for in vivo studies?
- Methodological Answer :
- Salt formation : Hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug design : Mask nitro groups with ester linkages for improved bioavailability .
- Lyophilization : Stabilize the compound in PBS or DMSO for long-term storage .
Critical Research Gaps
- Stereochemical stability : Investigate Z/E isomerization under physiological conditions using circular dichroism (CD) .
- Metabolic profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., nitro reduction pathways) .
- Target identification : Employ thermal shift assays or CRISPR-Cas9 screening to pinpoint biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
